(Phenylthio)propanone
Overview
Description
(Phenylthio)propanone, also known as 1-(phenylsulfanyl)acetone, is a chemical compound with the CAS Number: 5042-53-5 . It has a molecular weight of 166.24 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H10OS . The InChI code for this compound is 1S/C9H10OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 .Physical and Chemical Properties Analysis
This compound is a compound with a boiling point of 142/17 Torr and a melting point of 34-35 degrees Celsius .Scientific Research Applications
Synthesis of Secondary Alcohols
(Phenylthio)propanone serves as a precursor in the synthesis of secondary alcohols. A notable application is its use in obtaining optically pure (S)-3-phenylthio-1,2-propanediol via enantioselective reduction. This compound is a convenient precursor for both enantiomers of secondary alcohols, as demonstrated in the synthesis of enantiomeric forms of 5-hexadecanolide (Fujisawa, Itoh, Nakai, & Sato, 1985).
Biotransformation to β-Hydroxy Sulfoxides
The biotransformation of this compound using specific fungal species like Helminthosporium sp. NRRL 4671 results in sulfur oxidation to sulfoxide and carbonyl reduction to alcohol, leading to the formation of single diastereomers of β-hydroxy sulfoxides. This process demonstrates the potential of this compound in microbial oxidation and reduction reactions to yield chiral compounds (Holland, Ihasz, & Lounsbery, 2002).
Synthesis of Useful Synthons
2-Phenylthio-3-bromopropene, derived from this compound, is used as a valuable synthon in organic chemistry. It is prepared through a simple rearrangement and serves as an annulating agent for various compounds, proving its utility in synthetic organic chemistry (Chen, Zhao, Lu, & Cohen, 2006).
Chiral Intermediate in Antidepressant Synthesis
This compound derivatives, like 3-chloro-1-phenyl-1-propanone, are utilized as chiral intermediates in the synthesis of antidepressant drugs. The yeast reductase YOL151W has been shown to be particularly effective in reducing 3-chloro-1-phenyl-1-propanone to its (S)-alcohol form with high enantioselectivity (Choi, Choi, Kim, Uhm, & Kim, 2010).
Electrosynthesis in Green Chemistry
The electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides showcases the application of this compound in green chemistry. This process involves a one-step electrochemical acylation reaction in a micro-flow cell electrolysis process, emphasizing the compound's role in sustainable chemical practices (He, Watts, Marken, & Haswell, 2007).
Properties
IUPAC Name |
1-phenylsulfanylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREBEJBUPRGGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289455 | |
Record name | (PHENYLTHIO)PROPANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5042-53-5 | |
Record name | 5042-53-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (PHENYLTHIO)PROPANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5042-53-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the acetolysis of 1-chloro-3-(phenylthio)propanones?
A1: Investigating the acetolysis of 1-chloro-3-(phenylthio)propanones provides valuable insights into the reactivity of α-haloketones, a class of compounds significant in organic synthesis. This specific reaction allows researchers to explore the influence of the phenylthio group on the reaction mechanism and kinetics. [] Understanding these factors can contribute to developing new synthetic strategies for more complex molecules containing similar structural motifs.
Q2: What information about (phenylthio)propanone derivatives can be obtained from studying their acetolysis reactions?
A2: Studying the acetolysis of 1-chloro-3-(phenylthio)propanones can reveal information about:
- Reaction Mechanism: Analyzing the reaction products and kinetics helps determine the precise steps involved in the nucleophilic substitution reaction, including the formation of any intermediates. []
- Electronic Effects: Observing the reaction rates under different conditions can elucidate how the phenylthio group influences the electron density at the reaction center and impacts the overall reactivity. []
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